![molecular formula C15H16N2O2S B5558136 2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the family of tetrahydroisoquinolines, a class of heterocyclic compounds known for their complex molecular structures and diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the use of carbon-11 and fluorine-18 labels, as seen in the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, designed for positron emission tomography (PET) imaging of brain diseases (Gao et al., 2006). Synthesis methods may also involve various cyclization and condensation reactions, as demonstrated in other related tetrahydroisoquinoline compounds (Dzhavakhishvili et al., 2008).
Molecular Structure Analysis
Tetrahydroisoquinoline derivatives exhibit diverse molecular structures. For example, the crystal structure of certain derivatives shows that the tetrahydroisoquinoline unit adopts a half-chair conformation, and the dihedral angle between the thiazole ring and the adjacent phenyl ring is significant, indicating a complex spatial arrangement (Pawar et al., 2011).
Chemical Reactions and Properties
The tetrahydroisoquinoline derivatives participate in various chemical reactions, including cyclization and dehydrogenation processes, as observed in the synthesis of pyrazolo[3,4-c]isoquinoline derivatives (Bogza et al., 2005). Their complex structures enable a wide range of chemical transformations, making them versatile in synthetic chemistry.
Physical Properties Analysis
The physical properties of these compounds can vary significantly depending on their specific molecular arrangements. For example, crystalline structures and melting points can differ based on the conformation and substitution patterns in the isoquinoline core (Rozwadowska et al., 2002).
Chemical Properties Analysis
Tetrahydroisoquinoline derivatives exhibit a range of chemical properties, including the ability to form complexes with metals and participate in various organic reactions. Their reactivity is influenced by the presence of functional groups like thiazole and isoquinoline rings (Sokol et al., 2003).
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Elkholy and Morsy (2006) explored the synthesis of related tetrahydroquinoline derivatives, emphasizing the importance of these compounds in pharmaceutical research (Elkholy & Morsy, 2006).
- Berber (2022) investigated the synthesis of thiazole compounds under various conditions, highlighting the significance of reaction media in organic synthesis and pharmaceutical research (Berber, 2022).
Pharmacological Applications
- Fang et al. (2016) reported the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications (Fang et al., 2016).
- Gao et al. (2006) designed and synthesized new compounds as potential positron emission tomography AMPA receptor ligands for imaging brain diseases (Gao et al., 2006).
Antimicrobial and Antifungal Activities
- El-Sonbati et al. (2016) synthesized Schiff base supramolecular complexes with metal salts, examining their antimicrobial and antifungal properties (El-Sonbati et al., 2016).
- Surikova et al. (2011) synthesized derivatives of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with antifungal activity (Surikova et al., 2011).
Crystallography and Structural Analysis
- Malinovskii et al. (2000) determined the crystal structure of a related 1,3,4-thiazole compound, underlining the importance of crystallography in understanding the molecular structure (Malinovskii et al., 2000).
- Sokol et al. (2011) studied the crystal structure of a complex formed by (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone with copper and cobalt chlorides, emphasizing the role of crystallography in understanding complex formation (Sokol et al., 2011).
Catalysis and Chemical Reactions
- Chakraborty et al. (2015) highlighted the use of a nickel complex in catalyzing both the dehydrogenation of alcohols and hydrogenation of carbonyl compounds, showcasing the versatility of such compounds in catalysis (Chakraborty et al., 2015).
- Roydhouse and Walton (2007) discussed the rearrangement of a [(Bromophenyl)butyryl]oxazolidinone to form a tetracyclic isoquinoline derivative, a process important in synthetic chemistry (Roydhouse & Walton, 2007).
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-14(20-10(2)16-9)15(19)17-7-11-5-3-4-6-12(11)13(18)8-17/h3-6,13,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWZZZGLZXXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
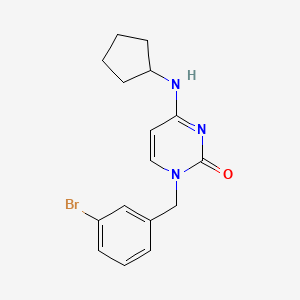
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
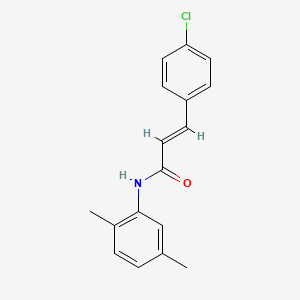
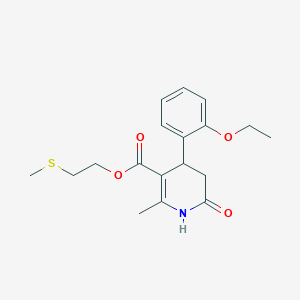

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
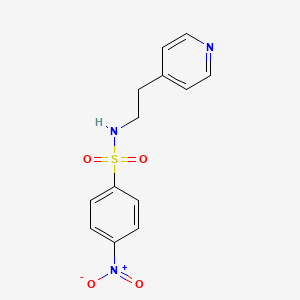
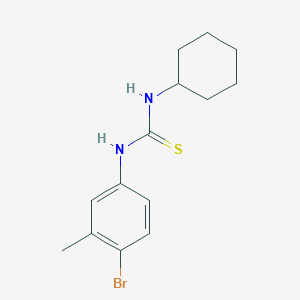
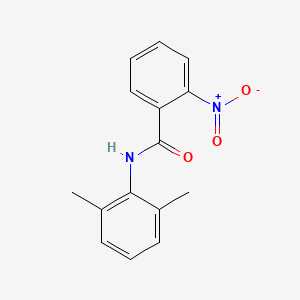
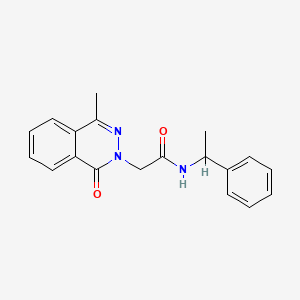
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)